molecular formula C17H13NO3 B8484204 1-(3-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one CAS No. 87082-26-6

1-(3-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one

Cat. No. B8484204
CAS RN: 87082-26-6
M. Wt: 279.29 g/mol
InChI Key: DAIJPOQUZMFSOB-UHFFFAOYSA-N
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Patent
US04566900

Procedure details

Using a procedure similar to that described in Example D, 33 g of 3-nitroacetophenone and 26.2 g of cinnamaldehyde in 200 ml of ethanol were condensed in the presence of 10 ml of a 5% strength NaOH solution to give 38 g (71% of theory) of 1-(3-nitrophenyl)-5-phenyl-2,4-pentadien-1-one of melting point 127°-129° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1)=[O:3].[CH:13](=O)[CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Na+]>C(O)C>[N+:10]([C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[CH:13][CH:14]=[CH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:9]=[CH:8][CH:7]=1)([O-:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C=CC=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.